(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide
Description
The compound (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a fluorinated benzothiazole derivative characterized by a thiazol-2(3H)-ylidene core with a 6-fluoro substituent on the benzothiazole ring. The structure features a 2-ethoxyethyl group at position 3 and a phenylsulfonyl-propanamide side chain in the E-configuration. This configuration is critical for its stereoelectronic properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c1-2-27-12-11-23-17-9-8-15(21)14-18(17)28-20(23)22-19(24)10-13-29(25,26)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBNXGVBSXCLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the ethoxyethyl group: This step may involve alkylation reactions using ethyl bromide or ethyl iodide in the presence of a base.
Formation of the propanamide moiety: This step involves the reaction of the intermediate with acryloyl chloride or a similar reagent to introduce the propanamide group.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides; electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways, metabolic pathways, or gene expression pathways affected by the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of the target compound with related analogues:
Key Observations :
- Position 3 Substituents: The 2-ethoxyethyl group in the target compound may confer higher hydrophilicity compared to ethyl () or quinolin-3-yl () substituents.
- Position 6 Substituents : The fluoro group in the target compound and derivatives contrasts with trifluoromethyl () or bromophenyl () groups, which may alter electronic profiles and target binding.
Pharmacological and Spectroscopic Comparisons
Spectroscopic Data
Infrared (IR) and nuclear magnetic resonance (NMR) data for selected analogues:
Insights :
- The target compound’s phenylsulfonyl group would likely show distinct IR peaks near 1150–1300 cm⁻¹ (S=O stretching) and aromatic C-H bends near 700–900 cm⁻¹.
- Quinoline-containing analogues () exhibit downfield shifts in ¹H-NMR due to electron-withdrawing effects .
Biological Activity
(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its structural features suggest a diverse range of biological activities, primarily due to the presence of the benzo[d]thiazole moiety, which is known for its pharmacological properties.
Chemical Structure and Properties
The molecular formula of (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is , with a molecular weight of 436.5 g/mol. The compound features a unique combination of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 892852-65-2 |
The proposed mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors involved in disease pathways. The benzo[d]thiazole structure allows for interactions that may inhibit key processes in cellular proliferation and inflammation.
Anticancer Properties
Research indicates that compounds similar to (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives containing the benzo[d]thiazole framework can effectively inhibit the growth of breast, colon, and lung cancer cells .
Antimicrobial Activity
The compound is also expected to demonstrate antimicrobial properties , a characteristic commonly associated with benzo[d]thiazole derivatives. These compounds have been reported to exhibit activity against a range of pathogens, including bacteria and fungi, potentially through mechanisms involving disruption of microbial cell function or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial potential, (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide may possess anti-inflammatory effects . This could be attributed to its ability to modulate inflammatory cytokine production or inhibit pathways leading to chronic inflammation.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzo[d]thiazole derivatives against cancer cell lines, revealing significant IC50 values indicating effective inhibition .
- Mechanistic Studies : Investigations into the mechanism revealed that certain derivatives could induce apoptosis in cancer cells through caspase activation pathways .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing (E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a 6-fluorobenzo[d]thiazole precursor with a sulfonamide-containing propanamide derivative. Key steps include:
- Step 1 : Activation of the thiazole ring via nucleophilic substitution using 2-ethoxyethylamine under reflux in dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2 : Formation of the imine (ylidene) moiety via dehydration, requiring anhydrous conditions and a catalyst like p-toluenesulfonic acid (PTSA) .
- Step 3 : Sulfonylation using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the phenylsulfonyl group .
Critical parameters include temperature control (60–80°C for Step 1), solvent polarity (DMF enhances solubility of intermediates), and inert atmosphere (N₂ or Ar) to prevent oxidation .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve the E-configuration of the imine group and verify substituent positions (e.g., 6-fluoro, 2-ethoxyethyl). For example, the thiazole proton appears as a singlet near δ 7.2–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected m/z ~480–500 g/mol) and isotopic patterns .
- HPLC-PDA : Quantifies purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions in activity data (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:
- Isomeric Purity : Ensure E/Z isomer separation via chiral HPLC or crystallization .
- Assay Conditions : Standardize protocols (e.g., ATP concentration, pH) across labs. For example, use a validated ADP-Glo™ kinase assay with positive controls .
- Solvent Effects : DMSO stock concentration should be ≤0.1% to avoid denaturation of proteins .
Replicate experiments with independent synthetic batches and share raw data for meta-analysis .
Q. What strategies can optimize the compound’s stability during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under vacuum at -20°C to prevent hydrolysis of the sulfonamide group .
- Light Sensitivity : Use amber vials to protect the fluorobenzo[d]thiazole core from UV degradation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on the sulfonamide’s hydrogen-bonding with catalytic lysine residues .
- QSAR Models : Correlate substituent electronegativity (e.g., fluoro vs. ethoxyethyl) with bioactivity using Gaussian-based DFT calculations .
- Metabolite Prediction : Employ SwissADME to identify potential oxidation sites (e.g., thiazole ring) for prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
